2,4,6-Triphenylphenoxyl 2,4,6-Triphenylphenoxyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC18416428
InChI: InChI=1S/C24H17O/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H
SMILES:
Molecular Formula: C24H17O
Molecular Weight: 321.4 g/mol

2,4,6-Triphenylphenoxyl

CAS No.:

Cat. No.: VC18416428

Molecular Formula: C24H17O

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Triphenylphenoxyl -

Specification

Molecular Formula C24H17O
Molecular Weight 321.4 g/mol
Standard InChI InChI=1S/C24H17O/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H
Standard InChI Key JBBGEPSUMUPYOW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)[O])C4=CC=CC=C4

Introduction

Molecular Structure and Electronic Configuration

2,4,6-Triphenylphenoxyl derives from phenol, where the hydroxyl group’s hydrogen is replaced by a phenyl-substituted phenoxyl radical. The phenyl groups at the ortho and para positions create significant steric hindrance, stabilizing the radical by limiting dimerization or disproportionation . The molecular formula is C24H17O\text{C}_{24}\text{H}_{17}\text{O}, with a planar aromatic core and phenyl substituents arranged symmetrically.

The radical’s stability is attributed to delocalization of the unpaired electron across the conjugated π-system of the phenolic ring and phenyl substituents. Electron paramagnetic resonance (EPR) studies of analogous hindered phenoxyl radicals, such as 2,4,6-tri-tert-butylphenoxyl, reveal hyperfine splitting patterns consistent with spin density distribution across the aromatic framework . Computational models suggest similar electronic behavior for 2,4,6-triphenylphenoxyl, with spin density concentrated on the oxygen atom and adjacent carbons .

Synthesis and Isolation Methods

Oxidation of Hindered Phenols

The most common route to 2,4,6-triphenylphenoxyl involves the oxidation of 2,4,6-triphenylphenol. Strong oxidizing agents like lead dioxide or silver oxide facilitate one-electron oxidation, generating the phenoxyl radical . For example:

2,4,6-Triphenylphenol+PbO22,4,6-Triphenylphenoxyl+PbO+H2O\text{2,4,6-Triphenylphenol} + \text{PbO}_2 \rightarrow \text{2,4,6-Triphenylphenoxyl} + \text{PbO} + \text{H}_2\text{O}

This method parallels the synthesis of 2,4,6-tri-tert-butylphenoxyl, where steric bulk prevents radical recombination .

Photochemical and Thermal Pathways

Photolysis of 2,4,6-triphenylphenol derivatives under UV light induces homolytic cleavage of the O–H bond, yielding the phenoxyl radical . Thermal decomposition of peroxides in the presence of hindered phenols also generates radicals, as observed in studies of tri-tert-butylphenoxyl formation .

Chemical Reactivity and Stability

Radical-Mediated Reactions

2,4,6-Triphenylphenoxyl participates in radical chain reactions, acting as a hydrogen atom donor or acceptor. Its reactivity mirrors that of 2,4,6-tri-tert-butylphenoxyl, which abstracts hydrogen atoms from hydrocarbons to form stable phenols and hydrocarbon radicals . For instance:

2,4,6-Triphenylphenoxyl+RH2,4,6-Triphenylphenol+R\text{2,4,6-Triphenylphenoxyl} + \text{RH} \rightarrow \text{2,4,6-Triphenylphenol} + \text{R}^\bullet

This property underpins its role as an antioxidant or polymerization inhibitor .

Dimerization and Disproportionation

Despite steric protection, 2,4,6-triphenylphenoxyl undergoes reversible dimerization under specific conditions. Equilibrium constants for dimerization (KdK_d) are influenced by solvent polarity and temperature, as demonstrated for analogous radicals .

Applications in Materials and Catalysis

Polymer Stabilization

Hindered phenoxyl radicals, including 2,4,6-triphenylphenoxyl, inhibit thermal and oxidative degradation in polymers by scavenging free radicals . Their stability at high temperatures makes them suitable for polyolefins and engineering plastics.

Catalytic Cycles

In oxidation catalysis, 2,4,6-triphenylphenoxyl mediates electron transfer processes. For example, iron complexes ligated by phenoxyl radicals catalyze the oxygenation of alcohols to ketones, mimicking enzymatic mechanisms .

Comparative Analysis of Phenoxyl Radicals

Property2,4,6-Triphenylphenoxyl2,4,6-Tri-tert-butylphenoxyl
Molecular FormulaC24H17O\text{C}_{24}\text{H}_{17}\text{O}C15H23O\text{C}_{15}\text{H}_{23}\text{O}
Stability in AirModerateHigh
Spin Density LocalizationOxygen and aryl carbonsOxygen and tert-butyl carbons
ApplicationsPolymer stabilizationAntioxidant, catalysis

Future Directions

Further research should explore the electrochemical properties of 2,4,6-triphenylphenoxyl, particularly its redox potentials and electron-transfer kinetics. Advanced spectroscopic techniques, such as time-resolved EPR, could elucidate its dynamic behavior in solution. Additionally, computational studies may predict novel derivatives with enhanced stability or reactivity.

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